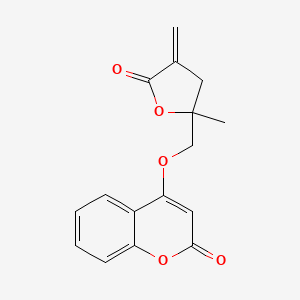
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
The synthesis of 1,2,4-triazol-1-yl potassium can be achieved through several methods. One common approach involves the reaction of 1,2,4-triazole with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium, where the triazole ring is deprotonated by the hydroxide ion, forming the potassium salt.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated triazole derivatives.
Substitution: The potassium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and agrochemicals.
Medicine: Triazole derivatives are known for their therapeutic potential, and 1,2,4-triazol-1-yl potassium is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-triazol-1-yl potassium involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene can be compared with other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole derivatives. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For instance, 1,2,4-triazole derivatives are often more potent in their biological activities compared to 1,2,3-triazole derivatives.
Similar compounds include:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
Fluconazole: A triazole antifungal drug.
Itraconazole: Another triazole antifungal drug with a broader spectrum of activity.
Properties
Molecular Formula |
C2H2KN3 |
|---|---|
Molecular Weight |
107.16 g/mol |
IUPAC Name |
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C2H2N3.K/c1-3-2-5-4-1;/h1-2H;/q-1;+1 |
InChI Key |
YUSTUYREJSSQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=N[N-]1.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one](/img/structure/B8299975.png)



![2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B8299989.png)
![Methyl 3-[4-(iso-propyl)phenylsulfonamido]thiophene-2-carboxylate](/img/structure/B8299994.png)






![3-Benzoyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B8300035.png)
![5-Bromo-6-chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8300047.png)
